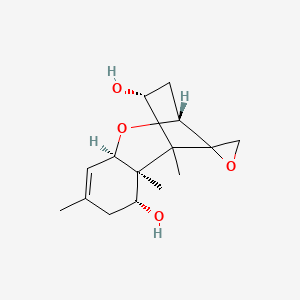

7-Hydroxytrichodermol

Beschreibung

7-Hydroxytrichodermol is a fungal-derived trichothecene compound with a complex tricyclic structure, as identified by its IUPAC name: 1',2',5'-trimethyl-8'-oxaspiro[oxirane-2,12'-tricyclo[7.2.1.0²,⁷]dodecan]-5'-ene-3',11'-diol . This secondary metabolite is produced by fungi of the order Hypocreales and exhibits notable cytotoxic activity, particularly against cancer cell lines. Its mechanism of action involves disruption of protein synthesis via ribosomal binding, a hallmark of trichothecene derivatives.

Eigenschaften

CAS-Nummer |

99624-08-5 |

|---|---|

Molekularformel |

C15H22O4 |

Molekulargewicht |

266.33 g/mol |

IUPAC-Name |

(2S,3R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3,11-diol |

InChI |

InChI=1S/C15H22O4/c1-8-4-9(16)13(2)11(5-8)19-12-6-10(17)14(13,3)15(12)7-18-15/h5,9-12,16-17H,4,6-7H2,1-3H3/t9-,10-,11-,12-,13+,14?,15?/m1/s1 |

InChI-Schlüssel |

HSKDIWXLQLBLPQ-HRDJXZGKSA-N |

SMILES |

CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C |

Isomerische SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1)O)(C3([C@@H](C[C@H](C34CO4)O2)O)C)C |

Kanonische SMILES |

CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C |

Synonyme |

7-hydroxytrichodermol |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxytrichodermol typically involves the cultivation of Myrothecium roridum under specific conditions that promote the production of simple trichothecenes rather than macrocyclic ones . The fungus is grown in a nutrient-rich medium, and the compound is extracted and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of 7-Hydroxytrichodermol is not widely established due to its toxic nature. the compound can be produced in controlled laboratory settings for research purposes. The process involves large-scale fermentation of Myrothecium roridum, followed by extraction and purification .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxytrichodermol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, altering the compound’s structure.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

7-Hydroxytrichodermol has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of trichothecenes.

Biology: Researchers use it to investigate the biological effects of trichothecenes on eukaryotic cells.

Medicine: Its cytotoxic properties make it a candidate for developing anti-cancer agents.

Industry: It is studied for its potential use in controlling plant pathogens due to its antifungal properties.

Wirkmechanismus

The mechanism of action of 7-Hydroxytrichodermol involves the inhibition of protein synthesis in eukaryotic cells. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to cell death, making it a potent cytotoxic agent .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative IC₅₀ Values of Fungal Metabolites in Lung Cancer Models

Key Findings:

Potency Ranking : Brefeldin A (IC₅₀ = 0.11 µM) demonstrates superior cytotoxicity compared to 7-hydroxytrichodermol (IC₅₀ = 1.73 µM) in the same SCLC model, likely due to its distinct mechanism of Golgi apparatus disruption .

Structural Analogues: 7-Hydroxytrichodermol exhibits lower activity than 8-deoxy-trichothecin (IC₅₀ = 1.48 µM), suggesting hydroxylation at the C-7 position may reduce potency compared to non-hydroxylated trichothecenes .

Cross-Species Activity: Xanthoquinodin B9 (IC₅₀ = 0.98 µM), though from a different fungal genus (Chaetomium), outperforms 7-hydroxytrichodermol in SCLC, emphasizing the role of quinone moieties in enhancing cytotoxicity .

NSCLC Specificity: Mycoleptodiscin B (IC₅₀ = 0.63 µM) shows higher efficacy in non-small cell lung cancer (NSCLC) models, highlighting tissue-specific variations in compound activity .

Structural and Functional Divergences

- Trichothecene Core: Unlike simpler trichothecenes (e.g., deoxynivalenol), 7-hydroxytrichodermol’s spirocyclic epoxide and hydroxyl groups may influence its pharmacokinetic profile, including solubility and metabolic stability .

- Mechanistic Differences: While Brefeldin A inhibits protein transport, 7-hydroxytrichodermol directly targets ribosomal function, aligning it with other trichothecenes but differentiating it from quinone-based agents like Xanthoquinodin B9 .

Research Implications and Limitations

- Therapeutic Potential: 7-Hydroxytrichodermol’s moderate cytotoxicity positions it as a candidate for combination therapies, particularly with synergists that enhance ribosomal targeting .

- Analytical Challenges: As noted in chemical analysis guidelines, extracting and quantifying such compounds from fungal matrices may lead to artifactual degradation, complicating purity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.